

Application Notes: Utilizing BAPTA for Calcium Chelation in Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: *Bapta*

Cat. No.: *B1667739*

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Introduction

1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (**BAPTA**) is a high-affinity, selective calcium chelator widely employed in patch-clamp electrophysiology.^{[1][2]} Its primary function is to act as an intracellular calcium buffer, allowing researchers to control and clamp the concentration of free Ca^{2+} within a neuron or cell. This control is crucial for dissecting the role of calcium in a myriad of cellular processes, including ion channel gating, neurotransmitter release, and second messenger signaling cascades. **BAPTA**'s high selectivity for Ca^{2+} over other divalent cations like magnesium, and its rapid binding kinetics, make it an invaluable tool for studying fast calcium-dependent events.^{[2][3]}

Mechanism of Action

BAPTA is introduced into the cell interior via the patch pipette during whole-cell recordings. Once inside, it rapidly binds to free Ca^{2+} ions, effectively buffering the intracellular calcium concentration to a level determined by the **BAPTA** concentration and the amount of calcium influx. **BAPTA**'s on-rate for Ca^{2+} binding is significantly faster than that of EGTA, another common calcium chelator, making it more suitable for studying rapid calcium transients.^{[2][3]} It's important to note that while **BAPTA** is a powerful tool, some studies suggest it may have effects independent of its calcium-chelating properties, such as inhibiting phospholipase C activity or interacting with phospholipids in the cell membrane.^{[1][4]}

Key Considerations for Experimental Design

- **Concentration:** The choice of **BAPTA** concentration is critical and depends on the experimental question. Low concentrations (0.1-1 mM) can be used to buffer small, localized Ca^{2+} changes, while higher concentrations (10-20 mM) are used to strongly clamp intracellular Ca^{2+} at very low levels, effectively preventing any significant rise in free calcium.[\[5\]](#)[\[6\]](#)
- **BAPTA Form:** **BAPTA** is available in various salt forms (e.g., potassium, cesium, sodium) and as a membrane-permeant acetoxymethyl (AM) ester.[\[2\]](#) For patch-clamp, the salt form is directly included in the internal pipette solution. The cesium salt is often used in voltage-clamp experiments to block potassium channels.[\[7\]](#) **BAPTA-AM** is used for pre-loading cells before recording, but it should be used with caution as it can induce ER stress and may have off-target effects on ion channels.[\[6\]](#)[\[8\]](#)[\[9\]](#)
- **pH and Solubility:** **BAPTA** is acidic and will not readily dissolve in neutral solutions. It must be dissolved by adjusting the pH of the internal solution to ~7.3 with a base like potassium hydroxide (KOH) or cesium hydroxide (CsOH).[\[10\]](#)[\[11\]](#) Sonication can also aid in dissolution.[\[11\]](#)
- **Osmolarity:** Adding **BAPTA** and the corresponding base to an internal solution will increase its osmolarity. It is crucial to measure and adjust the final osmolarity of the solution to be slightly hypo-osmotic or iso-osmotic to the extracellular solution (typically 290-300 mOsm).[\[12\]](#)
- **Potential Non-Chelating Effects:** Researchers should be aware that high concentrations of **BAPTA** can alter the voltage-dependence of calcium channels and may have other off-target effects.[\[5\]](#)[\[13\]](#) It is advisable to perform control experiments to rule out such non-specific effects.

Data Presentation

Table 1: Common BAPTA Concentrations in Patch-Clamp Internal Solutions and Their Applications

BAPTA Concentration (mM)	Application	Expected Effect on Intracellular [Ca ²⁺]	Key Considerations
0.1 - 0.5	Minimally buffer endogenous Ca ²⁺ transients.	Slight dampening of physiological Ca ²⁺ fluctuations.	Allows for the study of Ca ²⁺ -dependent processes with minimal perturbation. [14]
1 - 5	Moderate Ca ²⁺ buffering.	Attenuates but does not eliminate Ca ²⁺ signals.	Useful for studying the graded effects of calcium on cellular processes. [15]
10	Strong Ca ²⁺ buffering.	Clamps free intracellular [Ca ²⁺] at very low levels, preventing significant increases.	Commonly used to block Ca ²⁺ -dependent inactivation of ion channels or prevent Ca ²⁺ -mediated downstream signaling. [6] [10]
20	Very strong Ca ²⁺ buffering.	Essentially eliminates free intracellular Ca ²⁺ transients.	Used when complete blockade of Ca ²⁺ signaling is required. May increase the risk of non-specific effects. [11]

Table 2: Comparison of Common Calcium Chelators

Chelator	K _d for Ca ²⁺ (no Mg ²⁺ , pH ~7.2)	On-Rate	Selectivity (Ca ²⁺ /Mg ²⁺)	Key Features
BAPTA	~110 nM[16]	Fast[2][3]	High (~10 ⁵)[7]	Rapid buffering, less pH-sensitive than EGTA.[2]
EGTA	~150 nM	Slow[3]	Moderate	Slower kinetics, useful for distinguishing between rapid and slow Ca ²⁺ effects.[3]
5,5'-Dibromo BAPTA	~1.5 μM	Fast	High	Lower affinity, suitable for buffering larger Ca ²⁺ transients without complete suppression.[2]
5,5'-Dimethyl BAPTA	~40 nM	Fast	High	Higher affinity than BAPTA, for more stringent Ca ²⁺ clamping at very low levels.[7]

Experimental Protocols

Protocol 1: Preparation of BAPTA-Containing Intracellular Solution for Whole-Cell Patch-Clamp

This protocol describes the preparation of a standard potassium gluconate-based internal solution containing 10 mM **BAPTA**.

1. Reagents and Stock Solutions:

- Potassium Gluconate
- KCl
- HEPES
- $MgCl_2$
- EGTA (optional, for comparison or fine-tuning)
- **BAPTA** (tetrapotassium or free acid form)
- Mg-ATP
- Na_2 -GTP
- 1 M KOH (for pH adjustment)
- Ultrapure water

2. Procedure:

- Start with approximately 80% of the final volume of ultrapure water.
- Add the main salt (e.g., Potassium Gluconate) and other salts (KCl, $MgCl_2$, HEPES) and allow them to dissolve completely.
- Add **BAPTA** powder directly to the solution. It will not dissolve at this stage.[\[11\]](#)
- Slowly add 1 M KOH dropwise while continuously monitoring the pH. As the pH approaches 7.2-7.4, the **BAPTA** will dissolve.[\[10\]](#)
- Once the **BAPTA** is fully dissolved and the pH is stable, add the temperature-sensitive components like Mg-ATP and Na_2 -GTP.[\[17\]](#) Note that ATP is acidic and may lower the pH, requiring further adjustment.[\[17\]](#)
- Bring the solution to the final volume with ultrapure water.
- Check and adjust the final pH to 7.25-7.30.

- Measure the osmolarity and adjust to 290-300 mOsm using a cryoscopic osmometer. Adjust with water or a concentrated salt solution (e.g., potassium gluconate) as needed.
- Filter the solution through a 0.22 μm syringe filter.
- Aliquot into single-use tubes and store at -20°C or -80°C .

Protocol 2: Loading Cells with BAPTA-AM

This protocol is for pre-loading cells with the membrane-permeant form of **BAPTA** before electrophysiological recording.

1. Reagents:

- **BAPTA-AM**
- Anhydrous DMSO
- Pluronic F-127 (optional, aids in solubilization)
- Extracellular recording solution (e.g., aCSF or HBSS)

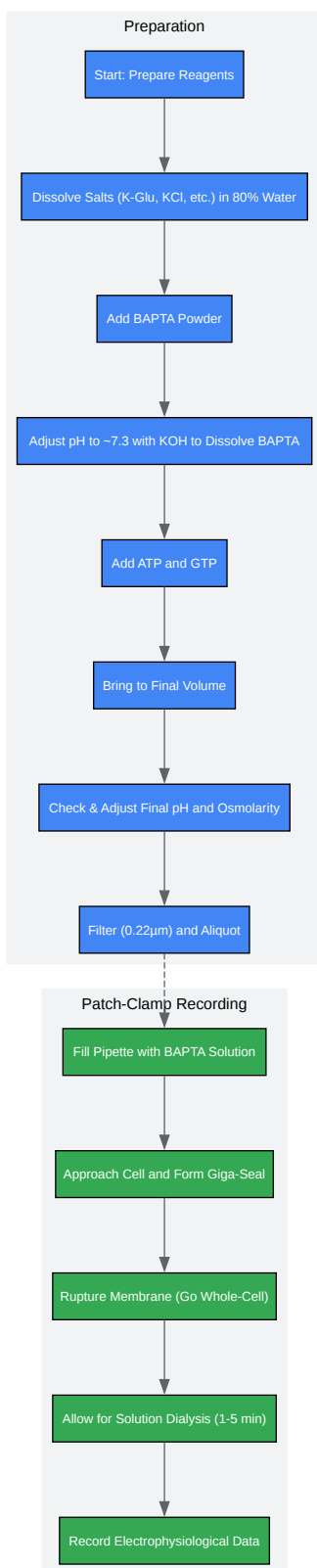
2. Procedure:

- Prepare a stock solution of **BAPTA-AM** (e.g., 2-5 mM) in high-quality anhydrous DMSO.[\[18\]](#)
- For the working solution, dilute the **BAPTA-AM** stock solution into the extracellular recording solution to a final concentration of 1-10 μM . The addition of Pluronic F-127 (final concentration 0.02-0.04%) can help prevent precipitation.[\[18\]](#)
- Replace the culture medium or recording solution with the **BAPTA-AM** loading solution.
- Incubate the cells for 20-60 minutes at room temperature or 37°C .[\[18\]](#) Incubation time and temperature should be optimized for the specific cell type to ensure adequate loading and de-esterification by intracellular esterases, which traps the active **BAPTA** inside the cell.
- After incubation, wash the cells thoroughly with the extracellular recording solution for at least 15-30 minutes to remove extracellular **BAPTA-AM** and allow for complete de-

esterification.

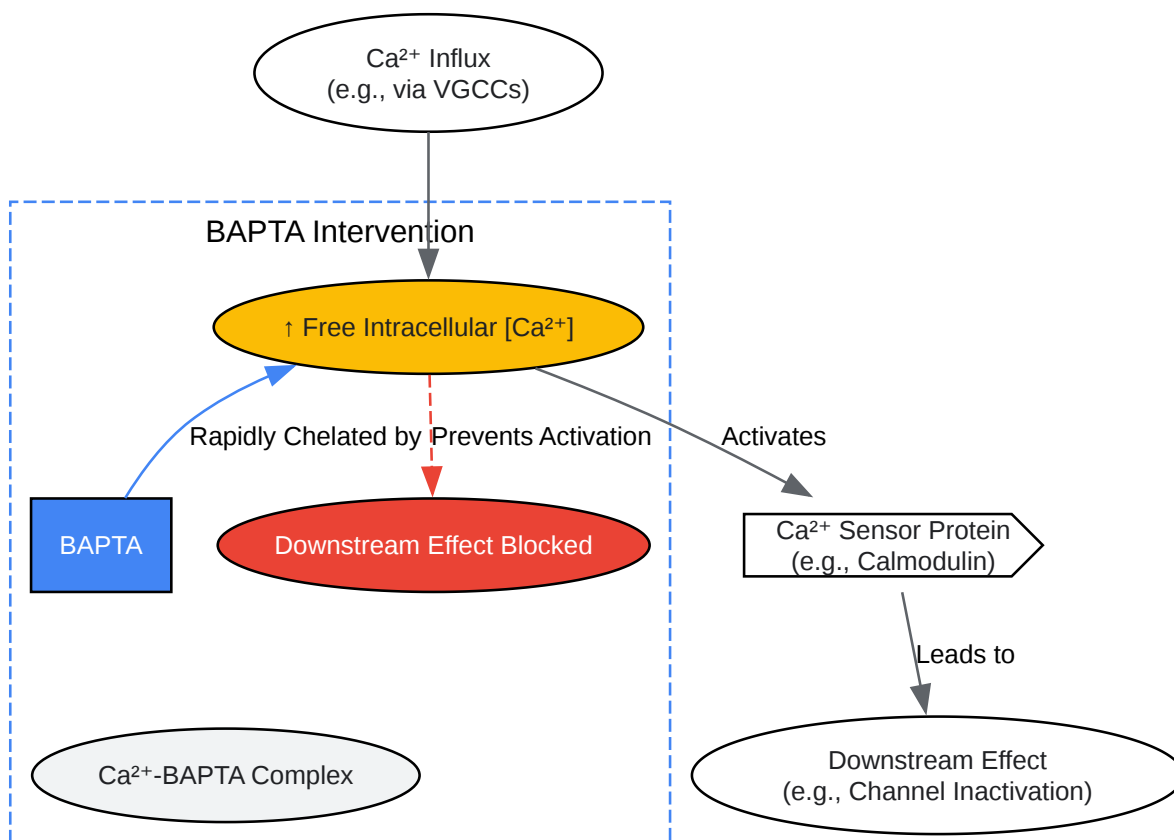
- Proceed with patch-clamp recording.

Visualizations



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Caption: Workflow for **BAPTA** use in patch-clamp experiments.



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Caption: **BAPTA's** role in a Ca²⁺-dependent signaling pathway.

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